tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H19N3O5 It is known for its unique structure, which includes a pyrrolidine ring and a nitropyridine moiety
Preparation Methods
The synthesis of tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-nitropyridine-2-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Chemical Reactions Analysis
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis .
Scientific Research Applications
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitropyridine moiety. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate include:
tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate: This compound has an oxopiperidine moiety instead of a nitropyridine moiety.
tert-Butyl 3-((4-aminopyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: This compound has an aminopyrimidine moiety instead of a nitropyridine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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